molecular formula C9H10Cl2N2 B11807107 2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11807107
M. Wt: 217.09 g/mol
InChI Key: JGWPQSQEOKMDPJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with two chlorine atoms at positions 2 and 3, and a pyrrolidine ring at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2,3-dichloropyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, replacing a leaving group on the pyridine ring. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Scientific Research Applications

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and specificity of the compound to its target, while the chlorine atoms can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of both chlorine atoms and a pyrrolidine ring, which together confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

2,3-dichloro-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C9H10Cl2N2/c10-7-4-6(5-13-9(7)11)8-2-1-3-12-8/h4-5,8,12H,1-3H2

InChI Key

JGWPQSQEOKMDPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=C(N=C2)Cl)Cl

Origin of Product

United States

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